Benzenesulfonyl chloride, 4-(dodecyloxy)-
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Overview
Description
Benzenesulfonyl chloride, 4-(dodecyloxy)- is an organosulfur compound with the molecular formula C18H29ClO3S . It is a derivative of benzenesulfonyl chloride, where a dodecyloxy group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for several hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, 4-(dodecyloxy)- typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenesulfonyl chloride, 4-(dodecyloxy)- undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form sulfonamides and sulfonate esters.
Water: Used in hydrolysis reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Benzenesulfonyl chloride, 4-(dodecyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(dodecyloxy)- involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: The parent compound, which lacks the dodecyloxy group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A similar compound with a methyl group instead of the dodecyloxy group.
Uniqueness: Benzenesulfonyl chloride, 4-(dodecyloxy)- is unique due to the presence of the long dodecyloxy chain, which imparts different physical and chemical properties compared to its parent compound and other similar compounds. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of surfactants and detergents .
Properties
CAS No. |
58076-34-9 |
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Molecular Formula |
C18H29ClO3S |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-dodecoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C18H29ClO3S/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21/h12-15H,2-11,16H2,1H3 |
InChI Key |
VHNTZBNCKFRVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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